(R)-4-(1-Hydroxyethyl)benzaldehyde

Description

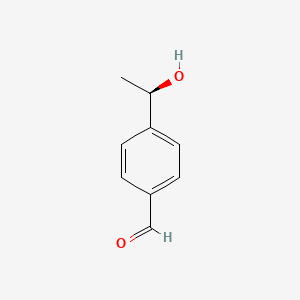

(R)-4-(1-Hydroxyethyl)benzaldehyde (CAS: 80463-21-4) is a chiral aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . Its IUPAC name reflects the presence of a hydroxyethyl (-CH(OH)CH₃) substituent at the para position of the benzaldehyde ring. The (R)-configuration of the hydroxyl group introduces stereochemical specificity, which may influence its reactivity and biological activity.

Properties

CAS No. |

132654-10-5 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.177 |

IUPAC Name |

4-[(1R)-1-hydroxyethyl]benzaldehyde |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1 |

InChI Key |

KPQCYFPPETYXOG-SSDOTTSWSA-N |

SMILES |

CC(C1=CC=C(C=C1)C=O)O |

Synonyms |

Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of (R)-4-(1-Hydroxyethyl)benzaldehyde typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.

Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

(R)-4-(1-Hydroxyethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of (R)-4-(1-Hydroxyethyl)benzaldehyde and Analogs

Key Observations :

- Substituent Effects: The hydroxyethyl group in (R)-4-(1-Hydroxyethyl)benzaldehyde introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogs like 4-hydroxybenzaldehyde.

- Chirality: The (R)-enantiomer’s stereocenter may confer unique interactions in asymmetric catalysis or receptor binding, unlike non-chiral analogs such as 4-hydroxybenzaldehyde.

Physical Properties and Solubility

- Hydrogen Bonding: The secondary alcohol in (R)-4-(1-Hydroxyethyl)benzaldehyde may increase solubility in polar solvents (e.g., methanol, water) compared to non-hydroxylated analogs like 4-(N,N-Dimethylamino)benzaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.